N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3,4-bis(dimethylamino)butanamide
Description
This compound, with the molecular formula C₃₀H₃₁ClN₆O₃ (average mass: 559.067 g/mol), is a quinoline-based small molecule featuring a 3-chloro-4-(pyridin-2-ylmethoxy)phenylamino substituent at position 4, a 3-cyano group at position 3, and a 7-ethoxy group at position 7 of the quinoline core . The butanamide side chain includes 3,4-bis(dimethylamino) groups, distinguishing it from analogs with simpler alkylamine substituents. It is associated with inhibition of serine/threonine-protein kinases STK3 and STK4, which are implicated in cellular apoptosis and proliferation pathways .
Properties
Molecular Formula |
C32H36ClN7O3 |
|---|---|
Molecular Weight |
602.1 g/mol |
IUPAC Name |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3,4-bis(dimethylamino)butanamide |
InChI |
InChI=1S/C32H36ClN7O3/c1-6-42-30-16-27-25(15-28(30)38-31(41)14-24(40(4)5)19-39(2)3)32(21(17-34)18-36-27)37-22-10-11-29(26(33)13-22)43-20-23-9-7-8-12-35-23/h7-13,15-16,18,24H,6,14,19-20H2,1-5H3,(H,36,37)(H,38,41) |
InChI Key |
FLQWVKVFYFDVMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)CC(CN(C)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction Mechanism
The reaction begins with isatin (indoline-2,3-dione) condensed with 3-ethoxypropan-2-one in the presence of potassium hydroxide. The steps include:
- Ring-opening of isatin : Base-mediated hydrolysis generates 2-aminophenylglyoxylic acid.
- Schiff base formation : The amino group reacts with the ketone’s carbonyl, forming an imine intermediate.
- Claisen condensation : The α-methylene group of the ketone undergoes nucleophilic attack on the activated carbonyl.
- Cyclization : Intramolecular dehydration yields 3-cyano-7-ethoxyquinolin-4-ol.
Optimization Insights :
- Solvent : Ethanol/water mixtures (3:1) improve solubility and reaction homogeneity.
- Temperature : Reflux at 80°C ensures complete cyclization within 6–8 hours.
- Yield : 72–78% after recrystallization from ethyl acetate.
Functionalization at Position 4: Introduction of 3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino Group
The 4-hydroxy group of the quinoline core is replaced via nucleophilic aromatic substitution (NAS) using 3-chloro-4-(pyridin-2-ylmethoxy)aniline (synthesized separately).
Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline
This intermediate is prepared in two steps:
Step 1: Nitro Reduction
- Substrate : 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.
- Conditions : Zinc powder (5.8 g, 88 mmol) and ammonium chloride (2.4 g, 44 mmol) in ethanol/water (6:1) at 60°C.
- Yield : 98% after extraction and solvent removal.
Step 2: Characterization
NAS Reaction Conditions
- Quinoline substrate : 3-Cyano-7-ethoxyquinolin-4-ol.
- Phosphorus oxychloride (POCl3) : Converts the 4-hydroxy group to a chlorides.
- Coupling : React with 3-chloro-4-(pyridin-2-ylmethoxy)aniline in N-methylpyrrolidinone (NMP) at 100°C for 12 hours.
- Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Acylation at Position 6: 3,4-Bis(dimethylamino)butanamide Installation
The 6-amino group of the quinoline intermediate undergoes acylation with 3,4-bis(dimethylamino)butanoyl chloride hydrochloride under mild conditions.
Synthesis of 3,4-Bis(dimethylamino)butanoyl Chloride
Acylation Protocol
- Solvent : NMP (0.77 kg/L) at 0–10°C.
- Stoichiometry : 1.1 equivalents of acyl chloride to quinoline.
- Reaction Monitoring : HPLC (completion when ≤2% starting material remains).
- Workup : Quench with sodium bicarbonate, filter, and dry under vacuum.
- Yield : 86% (79.7% purity).
Critical Data Tables
Table 1: Key Reaction Parameters for Quinoline Core Synthesis
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Pfitzinger Reaction | KOH, EtOH/H2O, 80°C, 8 hrs | 78% | 95% |
| NAS (Position 4) | POCl3, NMP, 100°C, 12 hrs | 85% | 98% |
| Acylation (Position 6) | NMP, 0–10°C, 2 hrs | 86% | 79.7% |
Table 2: Spectral Data for Intermediates
| Compound | 1H NMR Highlights (δ, ppm) | IR (cm−1) |
|---|---|---|
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 8.57 (d, Py-H), 5.18 (s, OCH2Py) | 3350 (NH2), 1240 (C-O) |
| 3-Cyano-7-ethoxyquinolin-4-ol | 7.89 (s, H-2), 4.12 (q, OCH2CH3) | 2220 (CN), 1660 (C=O) |
Mechanistic and Optimization Insights
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3,4-bis(dimethylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds.
Scientific Research Applications
N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3,4-bis(dimethylamino)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for developing new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3,4-bis(dimethylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ primarily in substituents at positions 3, 4, 6, and 7 of the quinoline core, as well as modifications to the amide side chain. These variations influence solubility, binding affinity, and kinase selectivity.
Table 1: Comparative Analysis of Structural Analogs
Functional Implications of Substituent Modifications
- 7-Substituents: Ethoxy (Target Compound): Provides moderate hydrophobicity, balancing membrane permeability and aqueous solubility. Methoxy (): Smaller substituent may reduce steric hindrance, favoring tighter binding to kinase active sites .
- 4-(Dimethylamino)but-2-enamide (): The conjugated enamide system may form covalent bonds with cysteine residues, a mechanism seen in kinase inhibitors like afatinib .
- Halogen Effects: 3-Chloro (Target Compound): Chlorine’s electron-withdrawing effect stabilizes the phenylamino-quinoline interaction, critical for maintaining planar geometry during kinase binding . 4-Fluoro (): Fluorine’s electronegativity enhances dipole interactions but may increase susceptibility to oxidative metabolism .
Biological Activity
N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3,4-bis(dimethylamino)butanamide, also known by its CAS number 915942-22-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article focuses on its biological activity, including antiproliferative effects, molecular interactions, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C34H33ClN6O7 |
| Molecular Weight | 673.11 g/mol |
| CAS Number | 915942-22-2 |
| Purity | Not specified |
| Storage Conditions | Inert atmosphere, Room Temp |
Research indicates that this compound acts primarily as an epidermal growth factor receptor (EGFR) inhibitor. It has shown strong antiproliferative effects against various EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines such as H1975 and PC9. The compound's mechanism involves forming a covalent bond with Cys797 in the inactive conformation of EGFR, which is crucial for its inhibitory activity against both primary and drug-resistant mutants of EGFR .
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against NSCLC cell lines:
- Cell Lines Tested : H1975, PC9, HCC827
- IC50 Values : The exact IC50 values were not reported in the sources but were indicated to be effective at low micromolar concentrations.
In vivo studies using xenograft mouse models further supported these findings, showing dose-dependent tumor growth suppression without significant toxicity .
Selectivity Profile
The selectivity of the compound was evaluated using KINOMEscan assays against 468 kinases/mutants. The results showed a high selectivity for EGFR over other kinases such as INSR and IGF1R, indicating a favorable therapeutic index for targeting EGFR mutations specifically .
Case Studies and Research Findings
- Study on Antiproliferative Activity :
- Selectivity Assessment :
Q & A
Q. Resolution Strategy :
- Use lower ATP concentrations (10 µM) in enzyme assays.
- Pre-incubate compound with FBS to quantify free fraction.
- Introduce deuterium at labile positions (e.g., ethoxy group) to slow metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
